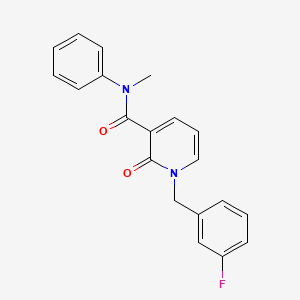

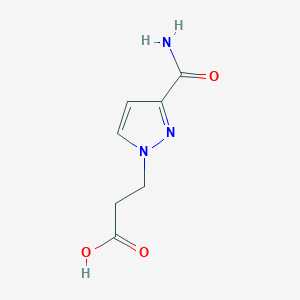

![molecular formula C16H16O4 B2515081 3-(2-氧代丙氧基)-7,8,9,10-四氢-6H-苯并[c]色满-6-酮 CAS No. 335419-03-9](/img/structure/B2515081.png)

3-(2-氧代丙氧基)-7,8,9,10-四氢-6H-苯并[c]色满-6-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a derivative of benzo[c]chromen-6-one, which is a scaffold of significant interest due to its biological relevance. The structure of this compound suggests that it may possess interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of benzo[c]chromen-6-ones can be achieved through various methods. One such method is a metal-free one-pot synthesis from 3,4-dichlorocoumarins and butadienes using a tandem photo-thermal-photo reaction sequence. This process does not require a metal catalyst or peroxide promoter and typically yields the annulated products in 70-80% yield. The reaction sequence includes photo-induced [4 + 2] and [2 + 2] cycloadditions, followed by silica gel promoted elimination of HCl and electrocyclic cyclobutene ring opening, culminating in a photo-induced 6π electrocyclization .

Another synthetic approach involves a mild base-promoted domino reaction of substituted 2-hydroxychalcones with β-ketoesters. This method utilizes Cs2CO3 to promote a series of reactions including Michael addition, intramolecular aldol, oxidative aromatization, and lactonization. This efficient one-pot synthesis provides a rapid route to produce novel benzo[c]chromen-6-one molecules with various substituents on the benzene rings .

Molecular Structure Analysis

The molecular structure of benzo[c]chromen-6-one derivatives is characterized by the presence of a chromen-6-one core, which can be further functionalized to yield a wide array of derivatives. The structure of these compounds is confirmed by spectral data such as UV, IR, and NMR, which provide insights into the substitution patterns and the nature of the fused rings .

Chemical Reactions Analysis

Benzo[c]chromen-6-ones can undergo photo-reorganization to form complex structures. For instance, 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones can be reorganized under UV-light to yield angular pentacyclic compounds. The distribution of the products depends on the structure of the 3-alkoxy groups, with the phenyl moiety in the 3-benzyloxy group significantly influencing the yield of dihydro products. This photochemical method provides a green and convenient synthesis of benzothiophene fused xanthenone derivatives in a single step without the need for specific or toxic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and its derivatives would likely include solubility in common organic solvents, stability under various conditions, and the potential for recrystallization. The exact properties would depend on the specific substituents and the overall molecular structure. The reactivity of these compounds in photochemical conditions suggests that they may also be sensitive to light and temperature, which could affect their storage and handling .

科学研究应用

合成方案和化学性质

6H-苯并[c]色满-6-酮(所述化合物与之密切相关)用作具有相当药理学重要性的次级代谢物中的核心结构。6H-苯并[c]色满-6-酮的合成方案包括铃木偶联反应、自由基介导的环化以及金属或碱催化的环化等。这些程序强调了为化合物(如 3-(2-氧代丙氧基)-7,8,9,10-四氢-6H-苯并[c]色满-6-酮)开发高效且简单的合成方法的重要性,为探索其在药物开发和其他应用中的潜力提供了途径(Mazimba, 2016)。

生物活性

色酮,包括 6H-苯并[c]色满-6-酮的衍生物,表现出一系列生理活性,如抗炎、抗糖尿病、抗肿瘤和抗癌作用。这些活性在很大程度上归因于它们的抗氧化特性,这对于中和活性氧和减少导致细胞损伤的自由基过程至关重要。色酮核内特定官能团(如双键和羰基)的存在对于自由基清除活性至关重要,突出了 3-(2-氧代丙氧基)-7,8,9,10-四氢-6H-苯并[c]色满-6-酮 等化合物在治疗应用中的潜力(Yadav 等人,2014)。

清洁生产和环境可持续性

源自 6H-苯并[c]色满-6-酮的化合物的合成和应用符合清洁生产和环境可持续性的目标。通过开发最大程度减少有毒副产品和能源消耗的合成路线,研究人员可以以对环境危害较小的方式生产药理活性化合物。这种方法符合为包括制药在内的各个行业寻找可持续绿色生产方案的努力(Panda 等人,2016)。

属性

IUPAC Name |

3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-10(17)9-19-11-6-7-13-12-4-2-3-5-14(12)16(18)20-15(13)8-11/h6-8H,2-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGMQVTVRDIZGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

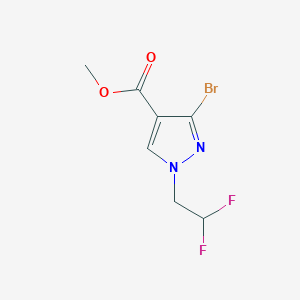

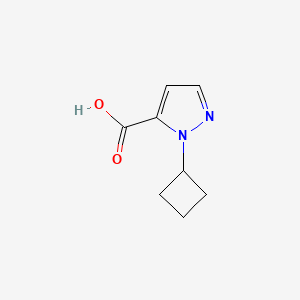

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514998.png)

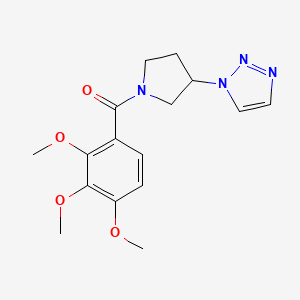

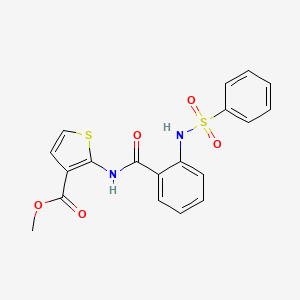

![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)

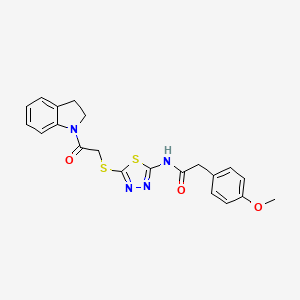

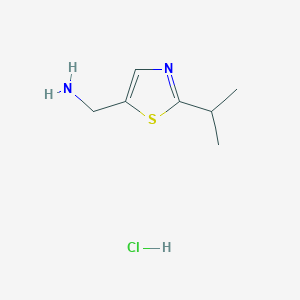

![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)

![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)

![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)